molecular formula C27H23BrN2O2S B397330 2-(2-BROMOBENZAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

2-(2-BROMOBENZAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B397330
M. Wt: 519.5g/mol
InChI Key: VXPRTPQFAMGQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-BROMOBENZAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromobenzoyl group, a naphthyl group, and a tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOBENZAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the bromination of a suitable benzoyl precursor, followed by amination to introduce the amino group. The naphthyl and tetrahydrobenzothiophene moieties are then introduced through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOBENZAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as methoxy or amino groups.

Scientific Research Applications

2-(2-BROMOBENZAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-BROMOBENZAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-bromobenzoyl)amino]acetic acid
  • Methyl 2-[(2-bromobenzoyl)amino]benzoate
  • 2-amino-5-bromobenzoic acid

Uniqueness

What sets 2-(2-BROMOBENZAMIDO)-6-METHYL-N-(NAPHTHALEN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H23BrN2O2S

Molecular Weight

519.5g/mol

IUPAC Name

2-[(2-bromobenzoyl)amino]-6-methyl-N-naphthalen-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C27H23BrN2O2S/c1-16-13-14-20-23(15-16)33-27(30-25(31)19-10-4-5-11-21(19)28)24(20)26(32)29-22-12-6-8-17-7-2-3-9-18(17)22/h2-12,16H,13-15H2,1H3,(H,29,32)(H,30,31)

InChI Key

VXPRTPQFAMGQLB-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5Br

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5Br

Origin of Product

United States

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